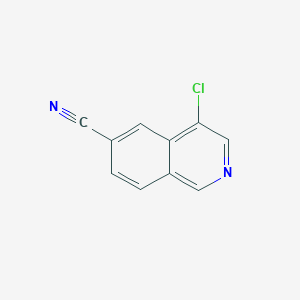

4-Chloroisoquinoline-6-carbonitrile

Description

Overview of Isoquinoline (B145761) Heterocycles in Contemporary Organic Synthesis

Isoquinoline is a bicyclic aromatic organic compound, a structural isomer of quinoline (B57606), that consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This privileged scaffold is a key structural motif in a multitude of natural products, particularly alkaloids, and synthetic compounds with diverse pharmacological activities. nih.govorganic-chemistry.orgresearchgate.net The isoquinoline core's prevalence in nature has made it an attractive target for organic chemists, leading to the development of numerous synthetic methodologies for its construction and functionalization. researchgate.netquimicaorganica.org

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been foundational. quimicaorganica.org However, contemporary organic synthesis has seen the advent of more efficient and versatile methods, often employing transition-metal catalysis (e.g., palladium, rhodium, copper, and gold) to construct the isoquinoline framework with high degrees of substitution and functional group tolerance. organic-chemistry.orgresearchgate.net These modern techniques, including cascade reactions and C-H activation strategies, allow for the rapid assembly of complex, multi-substituted isoquinolines from readily available starting materials. nih.govorganic-chemistry.org The ability to synthetically access a wide range of isoquinoline derivatives is crucial for exploring their potential in various scientific domains.

The Role of Halogenated and Nitrile-Substituted Isoquinolines in Chemical Research

The introduction of halogen and nitrile functional groups onto the isoquinoline skeleton significantly modulates its electronic properties and reactivity, making these derivatives valuable intermediates in chemical synthesis and key components in the design of new functional molecules.

Halogenated Isoquinolines: The presence of a halogen atom, such as chlorine, at positions like C4 provides a reactive handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). sigmaaldrich.com This allows for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, thereby enabling the synthesis of diverse libraries of compounds for screening purposes. sigmaaldrich.comnih.gov The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common strategy in the synthesis of biologically active molecules. mdpi.commdpi.com

Nitrile-Substituted Isoquinolines: The nitrile group (–C≡N) is a versatile functional group in organic chemistry. Its strong electron-withdrawing nature can significantly influence the reactivity of the heterocyclic ring. Furthermore, the nitrile group can be transformed into other important functionalities, such as amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition), which are prevalent in medicinal chemistry. The incorporation of a nitrile group is a recognized strategy in drug design to enhance binding affinity to biological targets and improve pharmacokinetic profiles. cymitquimica.com

The combination of both a halogen and a nitrile group on the isoquinoline framework, as in 4-Chloroisoquinoline-6-carbonitrile, creates a multifunctional scaffold with distinct reactive sites, offering a powerful platform for the synthesis of complex molecular architectures.

Defining the Research Landscape of this compound

While the broader classes of halogenated and nitrile-substituted isoquinolines are well-explored, specific, published research focusing exclusively on this compound is limited. Its existence is noted in chemical databases, but detailed studies on its synthesis and reactivity are not prevalent in the current scientific literature. However, based on the known chemistry of related compounds, a clear research landscape can be defined.

The primary research interest in this compound lies in its potential as a versatile building block for organic synthesis and medicinal chemistry. The two distinct functional groups—the reactive chlorine at the C4 position and the transformable nitrile at the C6 position—allow for sequential and regioselective modifications.

Potential Synthetic Utility:

Nucleophilic Aromatic Substitution: The 4-chloro substituent is expected to be readily displaced by various nucleophiles (amines, alcohols, thiols), a common route to introduce diversity and build molecules with potential biological activity. mdpi.com

Cross-Coupling Reactions: The C-Cl bond can serve as a site for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Nitrile Group Transformations: The nitrile group at the C6 position can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole ring, each transformation leading to a new class of derivatives with different properties and potential applications.

The logical next steps in the research of this compound would involve the development of a robust and efficient synthesis route. A plausible approach could involve the chlorination of a corresponding 4-hydroxyisoquinoline-6-carbonitrile precursor. The synthesis of such a precursor might be achieved through multi-step sequences starting from substituted benzonitriles.

Below are data tables for related isoquinoline compounds that provide context for the expected properties and reactivity of this compound.

Table 1: Physicochemical Properties of Related Isoquinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 4-Chloroisoquinoline (B75444) nih.gov | 1532-91-8 | C₉H₆ClN | 163.60 |

| 1-Chloroisoquinoline sigmaaldrich.com | 19493-44-8 | C₉H₆ClN | 163.60 |

| 1-Chloroisoquinoline-4-carbonitrile cymitquimica.comsigmaaldrich.com | 53491-80-8 | C₁₀H₅ClN₂ | 188.62 |

Table 2: Reactivity of Chloro-Substituted Heterocycles

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols | 4-Amino/Thio-quinolines | mdpi.com |

| Cross-Coupling | Arylboronic acids, Pd catalyst | 4-Aryl-isoquinolines | sigmaaldrich.com |

Properties

Molecular Formula |

C10H5ClN2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

4-chloroisoquinoline-6-carbonitrile |

InChI |

InChI=1S/C10H5ClN2/c11-10-6-13-5-8-2-1-7(4-12)3-9(8)10/h1-3,5-6H |

InChI Key |

UPIQYKMQRPWBDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1C#N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Chloroisoquinoline 6 Carbonitrile

Reactivity Profiles of the Isoquinoline (B145761) Core in the Presence of Chlorocarbonitrile Substitution

The presence of both a chloro and a carbonitrile substituent on the isoquinoline core has a profound effect on its reactivity. These electron-withdrawing groups deactivate the ring system towards electrophilic attack and activate it towards nucleophilic attack. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Isoquinoline System

Electrophilic Aromatic Substitution (SEAr):

Electrophilic substitution on the isoquinoline ring system is generally less favorable than on its non-heterocyclic analogue, naphthalene, due to the electron-withdrawing effect of the nitrogen atom. When electron-withdrawing groups like chloro and cyano are present, the ring is further deactivated. SEAr reactions, if they occur, are predicted to take place on the benzene (B151609) ring portion of the isoquinoline, preferentially at the C-5 or C-8 positions, which are less influenced by the deactivating effects of the pyridine (B92270) ring and its substituents. shahucollegelatur.org.inyoutube.com Nitration of isoquinoline itself, for instance, yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in The presence of the chloro and cyano groups would likely follow this pattern, directing incoming electrophiles to the remaining available positions on the benzenoid ring.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the isoquinoline system is activated towards nucleophilic attack, particularly on the pyridine ring. wikipedia.orgiust.ac.ir The nitrogen atom and the electron-withdrawing chloro and cyano groups make the carbon atoms of the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles. Nucleophilic attack on the unsubstituted isoquinoline typically occurs at the C-1 position. shahucollegelatur.org.in However, in 4-Chloroisoquinoline-6-carbonitrile, the C-4 position is the primary site for nucleophilic attack due to the presence of the good leaving group (chloride) and the activating effect of the nitrogen atom. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.orgpressbooks.pub

Comparative Reactivity Studies of Isoquinoline Isomers

The position of the nitrogen atom in the bicyclic system significantly influences reactivity. Compared to its isomer, quinoline (B57606), isoquinoline is generally more reactive towards both electrophilic and nucleophilic attack. Nitration experiments have shown that the isoquinolinium ion is more reactive than the quinolinium ion. shahucollegelatur.org.in In nucleophilic substitutions, 1-haloisoquinolines are highly reactive, similar to α- and γ-halopyridines. iust.ac.ir The reactivity of halo-substituted isoquinolines is generally greater than that of the corresponding halo-substituted quinolines at positions other than C-2 and C-4.

Reactivity of the Chloro-Substituent at the C-4 Position

The chlorine atom at the C-4 position of this compound is a key reactive site, primarily participating in nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Chloroisoquinolines

The C-4 position of the isoquinoline ring is highly activated towards SNAr reactions. This is because the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack can be effectively delocalized onto the electronegative nitrogen atom. imperial.ac.uk The presence of the electron-withdrawing carbonitrile group at C-6 further enhances the electrophilicity of the C-4 carbon, making it even more susceptible to nucleophilic attack.

A variety of nucleophiles can displace the C-4 chloro group. For example, amination reactions with primary and secondary amines are commonly employed to synthesize 4-aminoisoquinoline (B122460) derivatives. nih.gov These reactions often proceed under mild conditions. nih.gov The general mechanism involves the attack of the amine nucleophile at the C-4 position, followed by the elimination of the chloride ion to restore aromaticity.

Cross-Coupling Reactivity Involving Carbon-Chlorine Bond Activation

The carbon-chlorine bond at the C-4 position can be activated by transition metal catalysts, typically palladium or nickel complexes, to participate in cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions include the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgyoutube.com

In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond to form a palladium(II) intermediate. wikipedia.org

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): The organic fragment from a second reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium center. wikipedia.orgyoutube.com

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org

The reactivity in these cross-coupling reactions can be influenced by the nature of the ligands on the metal catalyst and the specific reaction conditions. youtube.com Iron-catalyzed cross-coupling reactions have also been developed as a more sustainable alternative. nih.gov

Reactivity of the Carbonitrile Group at the C-6 Position

The carbonitrile (cyano) group at the C-6 position is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org

Key reactions of the carbonitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form a carboxamide and then a carboxylic acid. libretexts.org This provides a route to synthesize isoquinoline-6-carboxylic acid derivatives.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This allows for the introduction of a basic side chain.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone. libretexts.org This allows for the formation of a new carbon-carbon bond and the introduction of a keto functional group.

The reactivity of the carbonitrile group is generally independent of the reactions occurring at the C-4 position, allowing for sequential functionalization of the molecule.

Hydrolytic Transformations to Carboxylic Acid Derivatives

The nitrile functional group at the C-6 position of this compound can be readily hydrolyzed to the corresponding carboxylic acid or its derivatives under both acidic and basic conditions. This transformation provides a key entry point to a range of other functional groups.

Under acidic conditions, the nitrile is typically heated with a strong mineral acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The reaction proceeds through the initial formation of a protonated nitrile, which is then attacked by water. A subsequent series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. youtube.com

Basic hydrolysis is generally carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. youtube.com Continued heating under basic conditions hydrolyzes the amide to a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. youtube.com

Table 1: Representative Hydrolytic Reactions of this compound

| Reagents and Conditions | Intermediate Product | Final Product |

| 1. HCl (aq), Δ 2. Neutralization | 4-Chloroisoquinoline-6-carboxamide | 4-Chloroisoquinoline-6-carboxylic acid |

| 1. NaOH (aq), Δ 2. H₃O⁺ | Sodium 4-chloroisoquinoline-6-carboxylate | 4-Chloroisoquinoline-6-carboxylic acid |

Reductive Pathways to Amine Derivatives

The nitrile group of this compound can be reduced to a primary amine, specifically the (4-chloroisoquinolin-6-yl)methanamine. This transformation is typically achieved using strong reducing agents.

Commonly employed reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukwikipedia.org The reduction with LiAlH₄ is carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to quench the reaction and liberate the amine. chemguide.co.uk Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.org These methods are generally effective, although the choice of reagent may be influenced by the presence of other functional groups in the molecule. Studies on related quinoline and isoquinoline systems have shown that chloro and cyano groups are often well-tolerated under specific reduction conditions. nih.gov

Table 2: Potential Reagents for the Reduction of this compound

| Reducing Agent | Solvent | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (4-Chloroisoquinolin-6-yl)methanamine |

| H₂/Raney Ni | Ethanol or Methanol | (4-Chloroisoquinolin-6-yl)methanamine |

| H₂/Pd-C | Ethanol or Methanol | (4-Chloroisoquinolin-6-yl)methanamine |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol | (4-Chloroisoquinolin-6-yl)methanamine |

Cycloaddition Reactions and Other Derivatizations of the Nitrile Moiety

While direct studies on the cycloaddition reactions of this compound are not extensively reported, the electronic nature of the molecule suggests its potential participation in such transformations. The electron-withdrawing cyano group can activate the isoquinoline system, making it a candidate for inverse-electron-demand Diels-Alder reactions. wikipedia.orglibretexts.orgmdpi.com In this type of reaction, the electron-poor heterocyclic system would act as the diene, reacting with an electron-rich dienophile. Research on 4-pyridazinecarbonitriles has demonstrated that the presence of an electron-withdrawing cyano group is crucial for the success of intramolecular [4+2] cycloaddition reactions. mdpi.com

Furthermore, the nitrile group itself can undergo other derivatizations. For instance, it can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine. libretexts.org This provides a route to introduce a variety of alkyl or aryl keto substituents at the 6-position of the 4-chloroisoquinoline (B75444) core.

Mechanistic Studies and Elucidation of Reaction Pathways

Identification of Intermediates and Transition States in Isoquinoline Reactions

The investigation of reaction mechanisms involving isoquinoline and its derivatives often reveals the formation of key intermediates that dictate the final product distribution. For instance, in the synthesis of substituted isoquinolines, the formation of a 1,2-dihydroisoquinoline (B1215523) intermediate has been proposed. acs.org This dearomatized species can then act as a nucleophile in subsequent reactions.

In reactions involving nucleophilic attack on the isoquinoline ring, the initial addition can lead to the formation of a Meisenheimer-type intermediate, where the negative charge is delocalized over the ring system. The stability of these intermediates often governs the regioselectivity of the substitution. For isoquinoline itself, nucleophilic attack is generally favored at the C-1 position. gcwgandhinagar.com The presence of the chloro and cyano groups on this compound would be expected to influence the electron distribution and thus the stability of any charged intermediates, potentially altering the preferred sites of reaction.

Application of Deuterium (B1214612) Labelling Experiments in Mechanistic Investigations

Deuterium labelling is a powerful tool for elucidating reaction mechanisms by tracing the fate of hydrogen atoms throughout a chemical transformation. acs.org In the context of isoquinoline chemistry, deuterium labelling experiments have been instrumental in understanding the mechanism of dearomatization and subsequent functionalization reactions. nih.gov

For example, studies on the reductive functionalization of isoquinolinium salts have utilized deuterium-labelled reagents to pinpoint the source of hydrogen atoms in the final product. nih.govresearchgate.net In one such study, the use of formic-d1 acid (DCO₂H) as a deuterium source in the reduction of an isoquinolinium salt led to the incorporation of deuterium at specific positions in the resulting tetrahydroisoquinoline, providing clear evidence for the proposed mechanistic pathway. nih.gov These experiments can help to distinguish between different possible mechanisms, such as direct reduction versus a pathway involving intermediate enamine formation. nih.gov

Kinetic and Spectroscopic Studies for Mechanistic Validation

Kinetic studies, which measure the rate of a reaction, provide quantitative data that can be used to support or refute a proposed mechanism. ox.ac.ukyoutube.com For reactions involving this compound, one could, for example, monitor the disappearance of the starting material or the appearance of a product over time using techniques like UV-Vis spectroscopy or HPLC. The dependence of the reaction rate on the concentration of each reactant can then be used to determine the rate law for the reaction, which provides insights into the molecularity of the rate-determining step.

Spectroscopic techniques are also invaluable for the direct observation and characterization of reaction intermediates. researchgate.net Techniques such as stopped-flow spectroscopy can be used to study the kinetics of fast reactions and to detect transient species that may not be observable under normal reaction conditions. nih.gov For instance, the formation of a colored intermediate during a reaction could be monitored by UV-Vis spectroscopy, and its absorption spectrum could provide clues about its structure. Similarly, NMR spectroscopy can be used to identify and characterize more stable intermediates.

Applications As a Chemical Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

4-Chloroisoquinoline-6-carbonitrile serves as a key starting material for the synthesis of a variety of complex heterocyclic compounds, particularly those with potential pharmacological activity. The reactivity of the chloro substituent enables its displacement by various nucleophiles, leading to the introduction of diverse functionalities and the formation of new heterocyclic rings.

A notable application of this compound is in the preparation of potent and selective kinase inhibitors. For instance, it is a documented intermediate in the synthesis of novel naphthyridines and isoquinolines that function as Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) inhibitors google.com. The general synthetic strategy involves the nucleophilic displacement of the chloride with an appropriate amine, followed by further transformations of the cyano group.

The following table outlines the role of this compound as a precursor in the synthesis of a specific class of kinase inhibitors.

| Precursor | Target Compound Class | Key Transformation | Reference |

| This compound | Naphthyridine and Isoquinoline-based CDK8/19 Inhibitors | Nucleophilic aromatic substitution of the 4-chloro group | google.com |

Building Block for Multifunctional Molecules in Chemical Research

In the realm of chemical research and drug discovery, this compound is utilized as a versatile building block for the assembly of multifunctional molecules. Its bifunctional nature allows for a modular approach to synthesis, where different fragments can be introduced at two distinct points of the isoquinoline (B145761) core. This facilitates the generation of libraries of compounds for structure-activity relationship (SAR) studies.

The chloro group at the 4-position is amenable to a wide range of coupling reactions, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents. Simultaneously, the carbonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings like tetrazoles. This dual reactivity is instrumental in creating molecules with tailored electronic and steric properties.

An example of its utility is in the synthesis of isoquinoline-based compounds for screening in various biological assays. The ability to independently modify the 4- and 6-positions allows for the systematic exploration of the chemical space around the isoquinoline scaffold.

Role in the Synthetic Construction of Isoquinoline-Based Scaffolds

The isoquinoline framework is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound plays a crucial role in the construction of diverse isoquinoline-based scaffolds. The inherent reactivity of the 4-chloro position allows for its use as an anchor point for building more complex structures.

Synthetic chemists can exploit the chloro group for annulation reactions, where a new ring is fused onto the isoquinoline core. This can be achieved by reacting it with bifunctional nucleophiles. Such strategies lead to the formation of polycyclic aromatic systems with unique three-dimensional shapes, which are of interest for their potential interactions with biological targets. The ability to construct these scaffolds from a readily available precursor like this compound is a significant advantage in synthetic campaigns.

Utility in Material Science Applications, including Specialized Polymers and Coatings

While the primary application of this compound is in the life sciences, the properties of the isoquinoline ring system also lend themselves to material science. Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials, optical materials, and sensors amerigoscientific.com. The nitrogen atom in the isoquinoline ring can influence the electronic properties of a polymer backbone, and the extended aromatic system can facilitate charge transport.

Although specific examples detailing the use of this compound in polymers and coatings are not extensively documented in publicly available literature, its structure suggests potential applications. The nitrile group can be polymerized or used as a reactive handle to graft the isoquinoline unit onto other polymer chains. The resulting materials could exhibit interesting photophysical or electronic properties. Furthermore, substituted isoquinolines have been patented for use as toners for polyesters, indicating a potential application space for derivatives of this compound in the formulation of specialized coatings and materials researchgate.net.

Reagent in Diverse Synthetic Chemical Transformations

This compound is a versatile reagent that can participate in a wide array of synthetic chemical transformations, making it a valuable tool for organic chemists. The reactivity of the 4-chloro substituent is a key feature, allowing for nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles.

Common transformations involving the 4-chloro group include:

Amination: Reaction with primary and secondary amines to introduce amino functionalities.

Thiolation: Reaction with thiols to form thioethers.

Alkoxylation: Reaction with alcohols in the presence of a base to yield alkoxyisoquinolines.

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form C-C bonds and introduce aryl or vinyl substituents.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines.

The cyano group at the 6-position also offers a range of synthetic possibilities:

Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.

Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride.

Cycloaddition: Reaction with azides to form tetrazole rings.

The following table summarizes some of the key synthetic transformations that this compound can undergo.

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

| 4-Chloro | Nucleophilic Aromatic Substitution | Amines (R₂NH) | 4-Amino |

| 4-Chloro | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | 4-Aryl |

| 6-Carbonitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | 6-Carboxylic Acid |

| 6-Carbonitrile | Reduction | LiAlH₄ then H₂O | 6-Aminomethyl |

| 6-Carbonitrile | Tetrazole formation | NaN₃, NH₄Cl | 6-Tetrazolyl |

Computational Chemistry and Theoretical Investigations of 4 Chloroisoquinoline 6 Carbonitrile

Quantum Chemical Characterization of Molecular Structure

Quantum chemical methods are used to provide a detailed description of the molecule's geometry and electronic properties at the atomic level.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. hackernoon.com For 4-Chloroisoquinoline-6-carbonitrile, a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry to its lowest energy state. dergipark.org.tr This calculation would yield key information such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to determine electronic properties like dipole moment, polarizability, and the distribution of electron density, which is crucial for understanding the molecule's polarity and intermolecular interactions.

The aromaticity of the two rings in the this compound scaffold is a key feature of its structure and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a widely used geometric descriptor of aromaticity. It is calculated from the bond lengths of the ring system obtained from the optimized geometry. A HOMA value close to 1 indicates a high degree of aromaticity, similar to benzene (B151609), while values close to 0 suggest a non-aromatic character. For this molecule, HOMA indices would be calculated separately for the benzene and pyridine (B92270) rings to quantify their individual aromatic character and to understand how the chloro and cyano substituents influence the electron delocalization within the bicyclic system. researchgate.net

Table 1: Illustrative HOMA Index Data for a Heterocyclic System This table is for illustrative purposes to show how data would be presented, as specific values for this compound are not available.

| Ring System | Calculated HOMA Value |

|---|---|

| Benzene Ring | Value (e.g., 0.95) |

| Pyridine Ring | Value (e.g., 0.85) |

Prediction of Chemical Reactivity and Site Selectivity

A primary goal of theoretical chemistry is to predict where and how a molecule will react. For this compound, this involves identifying the most reactive sites for electrophilic and nucleophilic attacks.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are electron-rich and electron-poor, respectively, thereby predicting the sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Orbital Energy Data This table is for illustrative purposes to show how data would be presented, as specific values for this compound are not available.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value (e.g., -6.5 eV) |

| ELUMO | Value (e.g., -1.8 eV) |

| HOMO-LUMO Gap (ΔE) | Value (e.g., 4.7 eV) |

To gain a more nuanced understanding of site selectivity, Fukui functions and dual descriptors are employed. hackernoon.com These are reactivity descriptors derived from conceptual DFT. The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. hackernoon.com

There are three main types of Fukui functions:

f+(r): for predicting nucleophilic attack (where an electron is added).

f-(r): for predicting electrophilic attack (where an electron is removed).

f0(r): for predicting radical attack.

The dual descriptor, Δf(r), is the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). researchgate.netresearchgate.net It provides an unambiguous way to identify reactive sites:

If Δf(r) > 0 , the site is favored for a nucleophilic attack . researchgate.net

If Δf(r) < 0 , the site is favored for an electrophilic attack . researchgate.net

By calculating these values for each atom in this compound, a detailed map of its chemical reactivity can be constructed, predicting, for instance, how it would behave in substitution or addition reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is a 3D map of the electron density, where different colors represent varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential, respectively.

Table 1: Predicted Molecular Electrostatic Potential Features of this compound

| Feature | Predicted Location on Molecule | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| V_max | Aromatic Hydrogen Atoms | Most Positive | Site for Nucleophilic Attack |

| V_min | Isoquinoline (B145761) Nitrogen Atom | Most Negative | Site for Electrophilic Attack / Protonation |

| V_min | Nitrile Group Nitrogen Atom | Highly Negative | Site for Electrophilic Attack |

| Region | Vicinity of Chlorine Atom | Negative | Complex; influences ring reactivity |

Spectroscopic Property Predictions and Correlations

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can accurately predict the vibrational frequencies and intensities of these modes. For this compound, a theoretical vibrational analysis would help in assigning the absorption bands observed in experimental spectra.

Key predicted vibrational frequencies include the characteristic stretching of the nitrile group (C≡N), which is expected to appear as a strong, sharp band in the FT-IR spectrum, typically in the 2220–2240 cm⁻¹ region. The C-Cl stretching vibration would be found in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are predicted to occur above 3000 cm⁻¹. The stretching modes of the isoquinoline ring (C=C and C=N) would generate a series of bands in the 1400–1650 cm⁻¹ range. Comparing the computed spectrum with experimental data allows for a detailed and accurate assignment of all fundamental vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3050 - 3150 | Weak to Medium |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp (IR) |

| C=N / C=C Stretch | Isoquinoline Ring | 1400 - 1650 | Medium to Strong |

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. These predictions are crucial for assigning signals in complex spectra and for confirming molecular structures.

For this compound, the aromatic protons are expected to resonate in the 7.5–9.0 ppm range in the ¹H NMR spectrum. The exact positions would be influenced by the anisotropic effects of the fused ring system and the electronic effects of the chloro and nitrile substituents. In the ¹³C NMR spectrum, the carbon atom of the nitrile group (C≡N) is predicted to have a chemical shift in the range of 115–120 ppm. The carbon atom bonded to the chlorine (C4) would be significantly affected, as would the carbons adjacent to the ring nitrogen. Empirical and semi-empirical methods can also be employed to predict shifts in polychlorinated quinolines and isoquinolines, providing a comparative basis for the DFT results.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.5 - 9.0 | Deshielded environment of the aromatic ring system. |

| ¹³C | C6 (attached to CN) | ~110 - 115 | Position of nitrile group attachment. |

| ¹³C | -C≡N | ~115 - 120 | Characteristic shift for a nitrile carbon. |

| ¹³C | C4 (attached to Cl) | ~130 - 140 | Deshielding effect from the electronegative chlorine atom. |

| ¹³C | Other Aromatic C | ~120 - 150 | Range typical for isoquinoline ring carbons. |

Thermodynamic Property Calculations

DFT calculations can be used to determine various thermodynamic properties by performing a vibrational frequency analysis. From the computed vibrational frequencies, statistical thermodynamics allows for the calculation of properties such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) at a given temperature, typically standard ambient temperature (298.15 K). These theoretical values provide insight into the molecule's thermal stability and energy content, which are critical parameters for understanding its behavior in chemical reactions and physical processes.

Table 4: Theoretically Calculated Thermodynamic Properties of this compound at 298.15 K

| Thermodynamic Property | Symbol | Predicted Value | Unit |

|---|---|---|---|

| Molar Entropy | S°m | (Value) | J·mol⁻¹·K⁻¹ |

| Molar Heat Capacity | C°p,m | (Value) | J·mol⁻¹·K⁻¹ |

| Molar Enthalpy | H°m | (Value) | kJ·mol⁻¹ |

Note: Specific values require dedicated DFT frequency calculations.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry provides a powerful means to predict the NLO response of a molecule by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are potential candidates for NLO applications.

The NLO properties of this compound arise from the intramolecular charge transfer characteristics of the substituted isoquinoline system. The presence of the electron-withdrawing nitrile and chloro groups on the π-conjugated ring system can lead to a significant NLO response. Theoretical calculations would quantify the components of the polarizability and hyperpolarizability tensors, providing a measure of the molecule's potential for applications such as second-harmonic generation.

Table 5: Predicted Non-Linear Optical (NLO) Properties of this compound

| NLO Property | Symbol | Predicted Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | (Value) | Debye |

| Mean Polarizability | <α> | (Value) | esu |

| Total First Hyperpolarizability | β_tot | (Value) | esu |

Note: Specific values require dedicated DFT calculations in the presence of an electric field.

Computational Modeling of Complex Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. It allows for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby providing a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (S_NAr). The chlorine atom at the C4 position is activated towards substitution by the electron-withdrawing effects of both the ring nitrogen and the nitrile group at C6. Computational studies can model the reaction pathway of this substitution with various nucleophiles. By calculating the energies of the reactants, the Meisenheimer intermediate (the transition state complex), and the products, the reaction's activation barrier can be determined. This information is vital for predicting reaction feasibility, optimizing reaction conditions, and understanding regioselectivity.

Future Research Directions and Emerging Methodologies for 4 Chloroisoquinoline 6 Carbonitrile

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-Chloroisoquinoline-6-carbonitrile will likely focus on improving efficiency and sustainability. Traditional methods for constructing the isoquinoline (B145761) core, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and generate significant waste. arsdcollege.ac.in Modern synthetic chemistry is moving towards greener alternatives.

Future research should prioritize the development of catalytic, atom-economical processes. This could involve C-H activation strategies to build the isoquinoline skeleton, minimizing the need for pre-functionalized starting materials. Additionally, exploring flow chemistry for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability. The principles of green chemistry, such as using renewable solvents and reducing the use of hazardous reagents like phosphorus oxychloride, will be central to these new routes. epa.gov For instance, developing a process that avoids chlorinated intermediates altogether, perhaps through a late-stage cyanation and chlorination, would represent a significant advance in sustainable production. epa.gov

Exploration of Underutilized Reactivity Profiles for Enhanced Utility

The reactivity of this compound is primarily dictated by its two key functional groups: the chlorine atom at the C4 position and the nitrile group at the C6 position. While nucleophilic aromatic substitution (SNAr) of the chlorine is a predictable reaction, there are more subtle aspects of its reactivity that remain to be explored. imperial.ac.ukmdpi.com

The electrophilic nature of the nitrile carbon makes it a target for nucleophilic attack. pressbooks.pubaklectures.com This can be exploited to convert the nitrile into a variety of other functional groups, such as amines, amides, carboxylic acids, or ketones. libretexts.orgpearson.com The interplay between the chlorine and nitrile groups could also lead to interesting and underexplored reactivity. For example, intramolecular reactions could be designed to generate novel polycyclic systems. The development of methods for the selective reduction of the nitrile group in the presence of the chloro-substituted ring would also be a valuable synthetic tool. libretexts.orgchemistrysteps.com

| Functional Group | Potential Transformations | Reagents/Conditions |

| 4-Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols |

| 6-Nitrile | Hydrolysis | Acid or Base |

| 6-Nitrile | Reduction to Amine | LiAlH₄ |

| 6-Nitrile | Conversion to Ketone | Grignard Reagents |

This interactive table showcases the potential transformations of the key functional groups in this compound.

Integration of Advanced Catalytic Systems for Efficient Transformations

Modern catalysis offers a vast toolkit for the functionalization of heterocyclic compounds. For this compound, palladium-catalyzed cross-coupling reactions are a particularly promising area for future research. nobelprize.orgrsc.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings could be used to introduce a wide variety of substituents at the C4 position, creating libraries of novel compounds for biological screening. nobelprize.orgyoutube.com

Furthermore, the integration of photocatalysis could enable novel transformations that are not accessible through traditional thermal methods. For example, light-mediated reactions could be used to achieve C-H functionalization at other positions on the isoquinoline ring or to perform selective transformations of the nitrile group. The development of bifunctional catalysts that can coordinate to the isoquinoline nitrogen and direct reactions at specific sites would also be a significant step forward. nih.gov

| Catalytic Reaction | Coupling Partner | Bond Formed |

| Suzuki Coupling | Boronic Acids/Esters | C-C |

| Heck Coupling | Alkenes | C-C |

| Buchwald-Hartwig | Amines | C-N |

| Sonogashira Coupling | Terminal Alkynes | C-C |

This interactive table highlights key palladium-catalyzed cross-coupling reactions applicable to this compound.

Expansion of Applications as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature allows for sequential or orthogonal transformations, enabling the rapid construction of molecular diversity.

In medicinal chemistry, this compound could serve as a key intermediate for the synthesis of kinase inhibitors, a class of drugs in which the isoquinoline scaffold is frequently found. The nitrile group can act as a hydrogen bond acceptor, while the C4 position can be elaborated to interact with other regions of an enzyme's active site. In materials science, derivatives of this compound could be explored for their optical and electronic properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work is a powerful strategy for accelerating the discovery and optimization of new chemical entities. nih.gov In the context of this compound, in silico methods can be used to predict its reactivity, guide the design of new synthetic routes, and prioritize the synthesis of derivatives with desired properties. mdpi.comnih.gov

Molecular docking studies can be used to predict how derivatives of this compound might bind to biological targets, allowing for the rational design of new drug candidates. nih.govmdpi.com Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to explain observed reaction outcomes and predict the feasibility of new transformations. nih.gov This synergistic approach, where computational predictions are tested and refined through experimental work, will be crucial for efficiently exploring the chemical space around this versatile scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.